molecular formula C13H17BrN2O3 B13549419 Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13549419
M. Wt: 329.19 g/mol
InChI Key: RCKJUNAPOPIKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines This compound is characterized by the presence of a tert-butyl ester group, a bromopyridine moiety, and a hydroxyazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-bromopyridine with tert-butyl 3-hydroxyazetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group in the azetidine ring can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxyazetidine ring.

    Reduction Reactions: Products include reduced pyridine derivatives or dehalogenated compounds.

Scientific Research Applications

Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyazetidine ring may also play a role in the compound’s biological activity by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl (3-bromopyridin-4-yl)methylcarbamate
  • Tert-butyl (3-bromopyridin-4-yl)carbamate

Uniqueness

This compound is unique due to the presence of both a hydroxyazetidine ring and a bromopyridine moiety.

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-4-5-15-6-10(9)14/h4-6,18H,7-8H2,1-3H3

InChI Key

RCKJUNAPOPIKQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=NC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.